molecular formula C22H22F3N3O6 B1664311 ABT-770 CAS No. 220614-50-6

ABT-770

Número de catálogo: B1664311
Número CAS: 220614-50-6
Peso molecular: 481.4 g/mol
Clave InChI: IIHFBHZWJNGWRC-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of ABT-770 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for such compounds often include large-scale synthesis in controlled environments to ensure purity and consistency.

Análisis De Reacciones Químicas

ABT-770 undergoes various chemical reactions, primarily focusing on its role as an MMP inhibitor. The compound is involved in inhibition reactions where it interacts with MMPs to prevent their activity. Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding of this compound to the MMPs . The major products formed from these reactions are typically inactive MMPs, which result in reduced tumor growth and metastasis.

Aplicaciones Científicas De Investigación

ABT-770 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of MMPs and their role in various biochemical pathways.

    Biology: Helps in understanding the biological processes involving MMPs, including tissue remodeling and inflammation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.

    Industry: Utilized in the development of new pharmaceuticals targeting MMPs for various diseases

Mecanismo De Acción

The mechanism of action of ABT-770 involves the inhibition of matrix metalloproteinases. MMPs are enzymes that degrade extracellular matrix components, and their overactivity is associated with cancer progression and metastasis. This compound binds to the active site of MMPs, preventing them from interacting with their substrates. This inhibition disrupts the degradation of the extracellular matrix, thereby reducing tumor growth and spread .

Comparación Con Compuestos Similares

ABT-770 is unique due to its high selectivity and oral bioavailability compared to other MMP inhibitors. Similar compounds include:

This compound stands out due to its potent inhibition, selectivity, and ease of administration, making it a valuable compound in both research and therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and challenges in producing [14C]ABT-770 for metabolic studies?

this compound, labeled with Carbon-14 in its phenoxy ring, is synthesized via an 8-step process starting from 4-bromophenol-UL-14C . The critical step involves a three-step one-pot reaction to introduce the hydantoin moiety, oxidize the imine, and hydrolyze the intermediate to yield the penultimate precursor (56% yield). Challenges include ensuring isotopic stability in metabolically inert positions and optimizing reaction conditions to avoid racemization during hydantoin formation .

StepKey ReactionYieldPurpose
1Bromophenol-14C alkylation85%Introduce radiolabeled phenoxy group
5Hydantoin formation (one-pot)56%Core structure assembly
8Final hydrolysis72%Active compound isolation

Q. How does this compound achieve selectivity for MMP-2/9 over MMP-1, and what structural features drive this specificity?

this compound’s selectivity arises from replacing the biphenyl group with a diphenylether moiety, which reduces affinity for MMP-1’s shallow substrate-binding pocket. Computational modeling and crystallography show this modification minimizes steric clashes with MMP-1’s catalytic domain while maintaining strong interactions with MMP-2/9 . Comparative IC₅₀ values highlight its selectivity:

MMP IsoformIC₅₀ (nM)
MMP-22.1
MMP-93.8
MMP-1>1000

Q. What preclinical models have been used to validate this compound’s antitumor efficacy, and what endpoints are critical for interpretation?

this compound was tested in xenograft models (e.g., prostate and breast cancer) using tumor volume reduction and metastasis inhibition as primary endpoints. Dosing regimens (10–50 mg/kg/day) and pharmacokinetic parameters (e.g., half-life, AUC) must align with MMP inhibition kinetics to ensure sustained target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and rapid metabolic clearance in human trials?

Despite strong in vitro MMP-2/9 inhibition (IC₅₀ <5 nM), this compound’s human efficacy is limited by rapid metabolism to an amine metabolite linked to phospholipidosis . Methodological solutions include:

  • Metabolite profiling : Use LC-MS/MS to identify and quantify the amine derivative in plasma .
  • Structural analogs : Modify the hydantoin ring (e.g., fluorination) to block oxidative N-dealkylation .
  • Prodrug strategies : Introduce ester moieties to enhance stability and delay cleavage .

Q. What experimental designs are recommended to assess this compound’s off-target effects, particularly its impact on blood pressure regulation?

this compound’s inhibition of metalloproteinases (e.g., ADAM17) may indirectly modulate blood pressure via angiotensin-converting enzyme (ACE) pathways . To evaluate this:

  • In vivo models : Use hypertensive rodent models to monitor systolic/diastolic pressure changes post-treatment.
  • Biomarker analysis : Quantify serum levels of ACE, endothelin-1, and nitric oxide synthase pre- and post-dosing .
  • Dose titration : Correlate MMP-2/9 inhibition (via fluorogenic substrate assays) with hemodynamic endpoints to establish a therapeutic window .

Q. How should researchers address discrepancies in this compound’s efficacy across different cancer types (e.g., prostate vs. breast tumors)?

Tumor-specific efficacy may stem from microenvironmental differences in MMP isoform expression or stromal cell interactions. Recommended approaches:

  • Transcriptomic profiling : Use RNA-seq to map MMP-2/9/14 expression in patient-derived tumor samples .
  • Co-culture models : Combine cancer cells with fibroblasts/immune cells to simulate stromal influence on drug response .
  • Pharmacodynamic biomarkers : Measure collagen degradation products (e.g., CTX-II) in serum to confirm target modulation .

Q. Methodological Guidance

Q. What analytical techniques are optimal for characterizing this compound’s purity and isotopic integrity in radiolabeled studies?

  • HPLC-UV/radiometric detection : Separate and quantify non-radiolabeled impurities (<2% threshold) .
  • NMR spectroscopy : Confirm structural integrity using ¹³C-labeled reference standards .
  • Mass spectrometry : Verify isotopic enrichment (≥98% 14C) via high-resolution MS .

Q. How can researchers improve this compound’s translational relevance given its species-specific metabolic differences?

  • Cross-species liver microsome assays : Compare human vs. rodent metabolic pathways to identify vulnerable sites .
  • Cryopreserved hepatocytes : Test metabolite formation kinetics in human cells to predict clinical outcomes .
  • Transgenic models : Use humanized CYP3A4 mice to mimic human metabolism .

Q. Data Analysis & Reporting

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response heterogeneity in preclinical studies?

  • Mixed-effects models : Account for inter-animal variability in tumor growth rates .
  • ANOVA with Tukey post-hoc : Compare multiple dosing groups while controlling for Type I error .
  • Bayesian hierarchical modeling : Integrate historical data to refine efficacy estimates in small sample sizes .

Q. How should researchers document this compound’s synthetic and analytical protocols to ensure reproducibility?

Follow Beilstein Journal guidelines:

  • Experimental section : Detail solvent ratios, reaction temperatures, and purification steps (e.g., “Column chromatography: silica gel, hexane/EtOAc 3:1”) .
  • Supporting information : Include NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
  • Data deposition : Share raw spectra and kinetic datasets in public repositories (e.g., Zenodo) .

Propiedades

Número CAS

220614-50-6

Fórmula molecular

C22H22F3N3O6

Peso molecular

481.4 g/mol

Nombre IUPAC

N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide

InChI

InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1

Clave InChI

IIHFBHZWJNGWRC-INIZCTEOSA-N

SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

SMILES isomérico

CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

SMILES canónico

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ABT-770;  ABT 770;  ABT770;  UNII-I8NWP25THF; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.